molecular formula C6H11Cl2O3P B095012 Bis(2-chloroethyl) vinylphosphonate CAS No. 115-98-0

Bis(2-chloroethyl) vinylphosphonate

Cat. No. B095012
CAS RN: 115-98-0
M. Wt: 233.03 g/mol
InChI Key: LHHMNJZNWUJFOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(2-chloroethyl) vinylphosphonate is a chemical compound with the linear formula C6H11Cl2O3P . Its molecular weight is 233.033 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of Bis(2-chloroethyl) vinylphosphonate consists of a phosphonate group (PO3) attached to a vinyl group (C2H3), and two 2-chloroethyl groups (C2H4Cl). The exact spatial arrangement of these groups would depend on the specific synthesis process and conditions .

Scientific Research Applications

  • Copolymerization with Vinyl Chloride : Bis(2-chloroethyl) vinylphosphonate has been copolymerized with vinyl chloride, showing a tendency to alternate in the polymer chain. This copolymerization results in materials with useful flame retardant properties and has potential industrial applications due to favorable copolymerization characteristics (Gallagher & Hwa, 2007).

  • Formation of Crystalline Polymers : The polymerization of bis(2-chloroethyl) vinylphosphonate can lead to the formation of crystalline solids, which exhibit high thermal stability and resistance to melting at temperatures up to 620°C. These properties make the resulting polymers potentially useful in high-temperature applications (Marktscheffel, Turbak, & Wilchinsky, 1966).

  • Copolymerization with Vinyl Acetate and Styrene : Studies have explored the copolymerization of bis(2-chloroethyl) vinylphosphonate with vinyl acetate and styrene. These copolymers demonstrate varying thermal stability and reactivity ratios, suggesting potential for tailored polymer properties for specific applications (Jin, Byun, & Yoo-Mi, 1977; Fujii, 1968)(Fujii, 1968).

  • Flame Retardant Finishing of Cotton Fabrics : Graft copolymerization of bis(2-chloroethyl) vinylphosphonate onto cotton fabrics has shown effective flame-retardant properties. This application is significant for enhancing the safety of textiles (Kubota, Taniguchi, & Maeda, 1987).

  • Synthesis of Small Organophosphine Dendrimers : Bis(2-chloroethyl) vinylphosphonate has been utilized in the synthesis of small dendrimers, which are significant in catalyzing the electrochemical reduction of CO2. This application is particularly relevant in the context of environmental chemistry and sustainable technology (Miedaner, Curtis, Barkley, & Dubois, 1994).

  • Adsorption of Metal Ions : Macroreticular copolymer beads containing bis(2-chloroethyl) vinylphosphonate have shown high adsorptivity toward heavy metal ions like uranyl, lead, mercury, cadmium, and copper. This suggests potential applications in water purification and environmental remediation (Park, Jung, Hwang, & Joo, 1992).

Safety And Hazards

According to the Safety Data Sheet, Bis(2-chloroethyl) vinylphosphonate is harmful if swallowed . It’s recommended to avoid contact with skin and eyes, and to avoid formation of dust and aerosols . In case of accidental ingestion, it’s advised to rinse the mouth and consult a physician .

properties

IUPAC Name

1-chloro-2-[2-chloroethoxy(ethenyl)phosphoryl]oxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11Cl2O3P/c1-2-12(9,10-5-3-7)11-6-4-8/h2H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHMNJZNWUJFOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CP(=O)(OCCCl)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28207-84-3
Record name Phosphonic acid, ethenyl-, bis(2-chloroethyl) ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28207-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID9051589
Record name Bis(2-chloroethyl) vinylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9051589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2-chloroethyl) vinylphosphonate

CAS RN

115-98-0
Record name Bis(2-chloroethyl) P-ethenylphosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(2-chloroethyl) vinylphosphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vinifos
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7788
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phosphonic acid, P-ethenyl-, bis(2-chloroethyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bis(2-chloroethyl) vinylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9051589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2-chloroethyl) vinylphosphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.745
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Bis(2-chloroethyl) vinylphosphonate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TJ5L4H2Z9X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(2-chloroethyl) vinylphosphonate
Reactant of Route 2
Bis(2-chloroethyl) vinylphosphonate
Reactant of Route 3
Bis(2-chloroethyl) vinylphosphonate
Reactant of Route 4
Bis(2-chloroethyl) vinylphosphonate
Reactant of Route 5
Reactant of Route 5
Bis(2-chloroethyl) vinylphosphonate
Reactant of Route 6
Bis(2-chloroethyl) vinylphosphonate

Citations

For This Compound
48
Citations
M Imoto, M Sakae, T Ouchi - Die Makromolekulare Chemie …, 1979 - Wiley Online Library
PVPA, a simulated terpolymer from vinylphosphonic acid, 2‐hydroxyethyl hydrogen vinylphosphonic acid and 2‐chloroethyl hydrogen vinylphosphonic acid, was prepared by partial …
Number of citations: 20 onlinelibrary.wiley.com
S Kubota, H Taniguchi, R Maeda - Sen'i Gakkaishi, 1987 - jstage.jst.go.jp
Graft copolymerization of bis (2-chloroethyl) vinylphosphonate (CEVP) with various vinyl monomers initiated with cerium (IV) ammonium nitrate onto cotton fabrics was studied. CEVP …
Number of citations: 2 www.jstage.jst.go.jp
CM WELCH, EJ GONZALES… - The Journal of Organic …, 1961 - ACS Publications
Salts of vinylphosphonio acid and derivatives of the typeCH2= CHP (0)(X) 0CH2CH2C1 where X= Cl, N (CH¿) a and OCHg have been preparedstarting from the commercially available …
Number of citations: 42 pubs.acs.org
M Yamagami, T Fukumoto - Nippon Kagaku Kaishi, 1979 - inis.iaea.org
[en] In order to obtain a flame-retardant polymer, γ-induced polymerization of bis (2-chloroethyl) vinylphosphonate in the bulk system has been studied. In the steady state, …
Number of citations: 1 inis.iaea.org
VA Orlov, OG Tarakanov… - 1963 - apps.dtic.mil
The block polymerization of bis2-chloroethyl vinylphosphonate BCVP in the presence of var ious initiators was investigated. A plot was made of the variation of the initial rate of …
Number of citations: 2 apps.dtic.mil
AU Ahmed, N Takeshita, M Gotoda - 1972 - osti.gov
Subject: N40300*-Chemistry-Radiation Chemistry; ACETIC ACID; ACRYLIC ACID; CONFIGURATION; ESTERS; ETHYLENE; FIRE RESISTANCE; GAMMA RADIATION; …
Number of citations: 0 www.osti.gov
L Macarie, G Ilia - Phosphorus-Based Polymers, 2014 - books.google.com
Our modern life is connected to the world of polymers. In recent decades, polymeric materials have appeared in all domains of human activity, having many applications. These …
Number of citations: 4 books.google.com
S Fujii - 1967 - osti.gov
Subject: N20320*-Chemistry-Radiation & Nuclear Chemistry-Radiation Processes; CHLORIDES; ESTERS; ETHYL RADICALS; GAMMA RADIATION; METHACRYLIC ACID; METHYL …
Number of citations: 0 www.osti.gov
EP Lira, CW Huffman - The Journal of Organic Chemistry, 1966 - ACS Publications
The reaction of adenine (I) with ethyl acrylate, acrylonitrile, 2-vinylpyridine, and bis (2-chloroethyl) vinylphosphonate under alkaline and/or neutral conditions afforded only the 9-N …
Number of citations: 97 pubs.acs.org
D Luther, HC Abendroth, H Koch, W Steinke… - Isotopenpraxis, 1981 - inis.iaea.org
[en] Using single steps of the synthesis of 2-chloroethylphosphonic acid (I), it is shown that in certain cases accurate information about reaction mechanisms in chemical multicomponent …
Number of citations: 1 inis.iaea.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.